molecular formula C13H15NO6 B11743653 L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-

L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]-

Cat. No.: B11743653
M. Wt: 281.26 g/mol
InChI Key: KLELGGCOWGDMCF-JTQLQIEISA-N
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Description

L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]- is a modified aspartic acid derivative characterized by two functional groups: a methyl group (-CH₃) and a phenylmethoxycarbonyl (CBZ) group attached to the α-amino nitrogen of the aspartic acid backbone. The CBZ group, a widely used protecting group in peptide synthesis, is introduced to shield the amino group during chemical reactions, while the methyl substitution introduces steric and electronic effects that influence reactivity and stability .

The compound’s structure (C₁₃H₁₅NO₅, exact mass: 265.095 g/mol) includes a carboxylate side chain, which is often esterified (e.g., as benzyl or tert-butyl esters) to modulate solubility and prevent unwanted side reactions during synthesis . Its stereochemistry (L-configuration) is critical for biological applications, particularly in chiral separations and enzyme-substrate interactions .

Properties

Molecular Formula

C13H15NO6

Molecular Weight

281.26 g/mol

IUPAC Name

(2S)-2-[methyl(phenylmethoxycarbonyl)amino]butanedioic acid

InChI

InChI=1S/C13H15NO6/c1-14(10(12(17)18)7-11(15)16)13(19)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,15,16)(H,17,18)/t10-/m0/s1

InChI Key

KLELGGCOWGDMCF-JTQLQIEISA-N

Isomeric SMILES

CN([C@@H](CC(=O)O)C(=O)O)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CN(C(CC(=O)O)C(=O)O)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Esterification of Aspartic Acid

The foundational step in synthesizing L-aspartic acid derivatives involves selective esterification. A patented method details the preparation of aspartic acid 4-(phenylmethyl) ester using benzyl alcohol and acetyl chloride. The reaction mixture contains 10–40 moles of benzyl alcohol and 1–5 moles of acetyl chloride per mole of aspartic acid, conducted at –10°C to 50°C . Neutralization with organic bases like pyridine precipitates the product, achieving yields of 70–80% . This method’s regioselectivity for the β-carboxyl group is critical for subsequent N-methylation and protection steps.

N-Methylation Strategies

N-Methylation of aspartic acid remains challenging due to the amino group’s nucleophilicity. While no direct method is described in the sources, analogous protocols suggest using methyl iodide or dimethyl sulfate in the presence of a base. For example, the synthesis of N-methyl-L-aspartic acid derivatives typically involves reacting the amino acid with methylating agents under alkaline conditions. Post-esterification, the α-amino group is methylated, followed by protection of the β-carboxyl with a tert-butyl ester.

Protection of the α-Amino Group

Phenylmethoxycarbonyl (Z) Group Introduction

The phenylmethoxycarbonyl (Z) group is introduced via reaction with benzyl chloroformate in dichloromethane (DCM) or dimethylformamide (DMF). A modified protocol from Fmoc protection methods involves dissolving L-aspartic acid-4-tert-butyl ester in DCM, adding benzyl chloroformate (1.05–1.2 equivalents), and maintaining the pH at 8–9 using N-methylmorpholine . The reaction proceeds at 0–5°C for 2–4 hours, yielding the Z-protected derivative with 85–90% efficiency .

Anhydride-Mediated Protection

An industrial-scale method employs phosphorus trichloride to form L-aspartic acid internal anhydride hydrochloride. This intermediate undergoes alcoholysis with ethanol to yield L-aspartic acid ethyl ester hydrochloride, followed by transesterification with tert-butyl acetate to install the tert-butyl group. Subsequent hydrolysis and Z-protection afford the target compound with >95% purity .

Comparative Analysis of Key Methods

Method Reagents Conditions Yield Reference
Benzyl Alcohol EsterificationBenzyl alcohol, acetyl chloride–10°C to 50°C, 2–4 days70–80%
Phosphorus Trichloride RoutePCl₃, ethanol, tert-butyl acetateReflux, pH 9.5–10.585–90%
Z-Protection via ChloroformateBenzyl chloroformate, N-methylmorpholine0–5°C, DCM, 2–4 hours85–90%

Optimization Challenges and Solutions

Regioselective Esterification

Achieving β-carboxyl esterification without α-carboxyl activation requires precise stoichiometry. Excess benzyl alcohol (20–30 moles per aspartic acid) and controlled temperatures (–5°C to 10°C) minimize side reactions. Neutralization with pyridine ensures product precipitation while recovering unreacted aspartic acid.

Byproduct Management

The phosphorus trichloride method generates HCl gas , necessitating closed-system reactors. Post-reaction, aqueous sodium hydroxide extraction isolates benzyl alcohol for reuse, reducing waste. Copper-free conditions in modern protocols address environmental concerns highlighted in older methods.

Industrial-Scale Considerations

Solvent and Catalyst Selection

Industrial processes prefer tert-butyl acetate over volatile solvents for ester exchange. Catalysts like sodium hydroxide or potassium carbonate facilitate hydrolysis at pH 9.5–10.5, ensuring high yields without racemization.

Purification Techniques

Recrystallization from water with 0.05–0.5% pyridine enhances purity. For the Z-protected derivative, column chromatography on silica gel (ethyl acetate/hexane, 1:3) removes unreacted chloroformate .

Chemical Reactions Analysis

Types of Reactions: L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]- involves its interaction with specific molecular targets in the body. It acts as an agonist at certain glutamate receptors, modulating calcium homeostasis and neuroexcitatory events . This modulation is crucial for its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Property N-Methyl-N-CBZ-L-aspartic acid N-CBZ-L-aspartic acid 4-Bzl ester N-Boc-L-aspartic acid
Molecular Weight 265.095 g/mol 652.690 g/mol 337.373 g/mol
LogP 2.8 (calc.) 5.56 4.90
Hydrogen Bond Donors 2 2 2
PSA 89.5 Ų 146 Ų 95.5 Ų

Biological Activity

L-Aspartic acid, N-methyl-N-[(phenylmethoxy)carbonyl]- (commonly referred to as NM-Ph), is a derivative of aspartic acid that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various physiological processes, and implications in health and disease.

Chemical Structure and Properties

NM-Ph is characterized by the following structural attributes:

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 42417-65-2

This compound features a phenylmethoxy carbonyl group attached to the nitrogen of the N-methyl group, which enhances its lipophilicity and potential bioactivity.

Neurotransmitter Activity

L-Aspartic acid is known to function as a neurotransmitter in the central nervous system (CNS). NM-Ph may exert its effects through similar pathways:

  • Glutamate Receptor Agonism : NM-Ph likely interacts with glutamate receptors, influencing excitatory neurotransmission.
  • Gonadotropin-Releasing Hormone (GnRH) Secretion : Research indicates that aspartic acid analogs can stimulate GnRH secretion, impacting reproductive hormone levels significantly .

Hormonal Regulation

Studies have demonstrated that NM-Ph can influence pituitary hormone concentrations. For instance, intravenous administration of NM-Ph in ewes resulted in an immediate release of luteinizing hormone (LH) and growth hormone (GH), while suppressing prolactin secretion . This suggests a regulatory role in reproductive physiology.

Metabolic Impact

L-Aspartic acid plays a crucial role in several metabolic pathways:

  • Malate–Aspartate Shuttle (MAS) : This shuttle is vital for transporting electrons into mitochondria for ATP production, illustrating NM-Ph's potential role in energy metabolism .
  • Cell Proliferation : Aspartate has been implicated in cellular proliferation processes, which could extend to NM-Ph due to structural similarities .

Case Study 1: Hormonal Response in Ewes

A study investigated the effects of aspartic acid on hormonal levels during the estrous cycle. Results indicated that while aspartic acid infusion did not significantly affect ovulation rates, it reduced mean LH and follicle-stimulating hormone (FSH) concentrations, suggesting a potential inhibitory effect on gonadotropin secretion .

Case Study 2: Neurotransmitter Dynamics

Research has shown that NMDA, another derivative of aspartic acid, can induce hormonal release from the hypothalamus and pituitary gland. This finding supports the hypothesis that NM-Ph may similarly influence neuroendocrine functions .

Summary of Biological Activities

Biological Activity Description
Neurotransmitter RoleActs via glutamate receptors; influences excitatory neurotransmission.
Hormonal RegulationStimulates LH and GH release; suppresses prolactin secretion.
Metabolic PathwaysInvolved in MAS for ATP production; impacts cell proliferation.

Q & A

Basic: How do experimental and computational methods differ in determining LogP and topological polar surface area (TPSA) for this compound, and how do these properties influence solubility and permeability in biological systems?

Methodological Answer:
Experimental LogP (5.55840) is determined via reverse-phase HPLC or shake-flask methods, while computational XLogP3 (4.9) uses atom/fragment contribution models . TPSA (146 Ų) is calculated using group contribution methods based on oxygen and nitrogen atoms in the structure . Higher LogP values indicate lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. TPSA > 140 Ų suggests limited blood-brain barrier penetration, guiding formulation strategies for in vivo studies.

Advanced: How can researchers address challenges posed by undefined stereocenters in this compound during synthetic or analytical workflows?

Methodological Answer:
The compound has two undefined stereocenters, requiring chiral resolution techniques such as:

  • Chiral HPLC : Use cellulose- or amylose-based columns with polar organic mobile phases.
  • NMR with chiral solvating agents : Europium complexes can differentiate enantiomers via splitting of specific proton signals .
    Document stereochemical outcomes using circular dichroism (CD) or X-ray crystallography for unambiguous assignment.

Basic: What protection strategies are optimal for the amino and carboxyl groups in L-aspartic acid derivatives, and how does the phenylmethoxy carbonyl (Cbz) group function here?

Methodological Answer:
The Cbz group (N-[(phenylmethoxy)carbonyl]) protects the α-amine, offering stability under acidic conditions while being cleavable via hydrogenolysis (Pd/C, H₂) or strong acids (HBr/AcOH) . For carboxyl groups, esterification (e.g., benzyl esters) prevents unwanted reactivity during peptide coupling. Post-synthesis, deprotection requires sequential steps to avoid side reactions.

Advanced: How can reaction conditions be optimized for introducing the Cbz group while minimizing racemization or side-product formation?

Methodological Answer:

  • Temperature control : Perform reactions at 0–4°C to slow racemization.
  • Activating agents : Use DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) for efficient coupling .
  • Monitoring : Track reaction progress via TLC (Rf shift) or LC-MS to detect intermediates (e.g., activated esters).
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate the desired product from unreacted starting materials .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR (¹H/¹³C) : Confirm regiochemistry of the Cbz group and ester linkages .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., deprotected intermediates) .
  • FT-IR : Identify carbonyl stretches (Cbz: ~1690 cm⁻¹; ester: ~1720 cm⁻¹) to verify functional groups .

Advanced: What methodologies resolve enantiomeric impurities in asymmetric synthesis or degradation products?

Methodological Answer:

  • Chiral stationary phases (CSPs) : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with heptane/ethanol gradients .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .
  • Crystallization-induced asymmetric transformation : Promote selective crystallization of one enantiomer under controlled solvent conditions.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the Cbz group .

Advanced: How does the compound’s stability vary under acidic, basic, or oxidative conditions, and how can degradation pathways be mitigated?

Methodological Answer:

  • Acidic conditions : The Cbz group is stable below pH 3 but hydrolyzes at higher acidity; monitor via LC-MS for deprotection .
  • Oxidative stress : Avoid peroxide-containing solvents, as the benzyl ether moiety is susceptible to radical-mediated cleavage.
  • Mitigation : Add antioxidants (e.g., BHT) to reaction mixtures and store in amber vials to limit light-induced degradation .

Application: How is this compound utilized as a building block in peptide synthesis, particularly for aspartic acid-containing sequences?

Methodological Answer:

  • Solid-phase peptide synthesis (SPPS) : Incorporate the protected aspartic acid derivative via Fmoc/t-Bu strategies. The Cbz group remains inert during Fmoc deprotection (piperidine) .
  • Side-chain protection : Use tert-butyl esters for the β-carboxyl group, which are cleaved with TFA post-synthesis .
  • Conjugation : Activate the α-carboxyl group with HATU/DIPEA for amide bond formation with resin-bound peptides .

Data Contradiction: How should researchers reconcile discrepancies between experimental and computational LogP values (e.g., vs. 4.9)?

Methodological Answer:
Discrepancies arise from XLogP3’s inability to account for intramolecular H-bonding or solvent effects. Validate computational predictions with experimental

  • Shake-flask method : Measure partitioning in octanol/water systems at pH 7.4 .
  • Adjustment factors : Apply correction terms for aromatic rings or ester groups in QSPR models to improve accuracy.

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